REACTION_SMILES
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[CH3:1][n:2]1[n:3](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:4](=[O:11])[c:5]([C:8](=[O:9])[OH:10])[c:6]1[CH3:7].[Cl:18][C:19]([C:20]([Cl:21])=[O:22])=[O:23]>>[CH3:1][n:2]1[n:3](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:4](=[O:11])[c:5]([C:8](=[O:9])[O:10][CH3:19])[c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(C(=O)O)c(=O)n(-c2ccccc2)n1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)n(C)n(-c2ccccc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |